2-Isopropylbut-3-enoic acid
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Overview
Description
2-Isopropylbut-3-enoic acid is an organic compound with the molecular formula C7H12O2. It is a carboxylic acid derivative characterized by the presence of an isopropyl group attached to a butenoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylbut-3-enoic acid typically involves the reaction of isopropyl-substituted alkenes with carboxylation agents. One common method is the hydrolysis of isopropylbut-3-enyl esters under acidic or basic conditions to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that enhance the efficiency and yield of the reaction. These methods often utilize metal catalysts and optimized reaction conditions to achieve large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylbut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carboxylic acids.
Scientific Research Applications
2-Isopropylbut-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-Isopropylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes. The isopropyl group may enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
- 3-Isopropylbut-3-enoic acid
- 2-Methyl-5-isopropylhexa-2,5-dienoic acid
- 3,4-Dimethylvaleric acid
Comparison: 2-Isopropylbut-3-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-propan-2-ylbut-3-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-4-6(5(2)3)7(8)9/h4-6H,1H2,2-3H3,(H,8,9) |
InChI Key |
LFZJCMKSNQOTNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=C)C(=O)O |
Origin of Product |
United States |
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